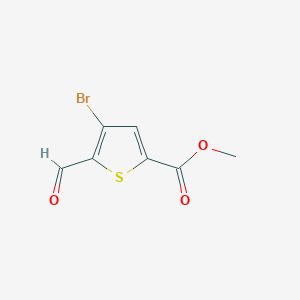

Methyl 4-bromo-5-formylthiophene-2-carboxylate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

methyl 4-bromo-5-formylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO3S/c1-11-7(10)5-2-4(8)6(3-9)12-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICGKCURLFHIUDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(S1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598223 | |

| Record name | Methyl 4-bromo-5-formylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648412-59-3 | |

| Record name | Methyl 4-bromo-5-formylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Methyl 4-bromo-5-formylthiophene-2-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-5-formylthiophene-2-carboxylate, with the CAS Number 648412-59-3, is a highly functionalized thiophene derivative that has emerged as a critical building block in medicinal chemistry and materials science.[1] The thiophene ring system is a "privileged pharmacophore," meaning it is a common structural motif in approved drugs, highlighting its importance in the development of new therapeutic agents.[2] This guide provides an in-depth overview of the synthesis, properties, and applications of this versatile compound, offering valuable insights for researchers in drug discovery and organic synthesis.

The strategic placement of a bromine atom, a formyl group, and a methyl ester on the thiophene core provides multiple reactive sites for further chemical transformations. The bromine atom is amenable to various cross-coupling reactions, the aldehyde group can participate in condensations and reductive aminations, and the ester can be hydrolyzed or converted to other functional groups. This multi-functionality makes this compound a valuable intermediate for creating diverse molecular architectures.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 648412-59-3 | [1] |

| Molecular Formula | C₇H₅BrO₃S | [3] |

| Molecular Weight | 249.08 g/mol | [1] |

| IUPAC Name | This compound | |

| SMILES | COC(=O)C1=CC(Br)=C(S1)C=O | [3] |

Synthesis of this compound

The synthesis of polysubstituted thiophenes often requires a strategic and regioselective approach. While a specific, publicly available, step-by-step protocol for the direct synthesis of this compound is not extensively documented in readily accessible literature, a plausible and logical synthetic route can be devised based on established organometallic and electrophilic substitution reactions on the thiophene ring. A potential synthetic pathway could involve the initial synthesis of a thiophene-2-carboxylate, followed by regioselective bromination and subsequent formylation.

Proposed Synthetic Pathway

A logical approach to the synthesis would start from a commercially available thiophene derivative, such as methyl thiophene-2-carboxylate. The synthesis can be envisioned in the following key steps:

-

Regioselective Bromination: The first step would involve the selective introduction of a bromine atom at the 4-position of the thiophene ring. This can be challenging as the 5-position is generally more reactive towards electrophilic substitution. However, by carefully choosing the brominating agent and reaction conditions, or by using a directing group strategy, regioselective bromination at the 4-position can be achieved.

-

Formylation: The subsequent introduction of the formyl group at the 5-position can be accomplished through a Vilsmeier-Haack reaction.[2][4][5][6][7] This reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. The Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), acts as the electrophile.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

The following is a hypothetical, yet chemically sound, protocol based on known thiophene chemistry. Note: This protocol should be considered a starting point and would require optimization and validation in a laboratory setting.

Step 1: Synthesis of Methyl 4-bromothiophene-2-carboxylate

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl thiophene-2-carboxylate in a suitable inert solvent such as dichloromethane or chloroform.

-

Cooling: Cool the reaction mixture to 0°C in an ice bath.

-

Bromination: Slowly add a solution of a brominating agent (e.g., N-bromosuccinimide in the presence of a catalytic amount of a Lewis acid, or a specific brominating reagent known for 4-position selectivity) in the same solvent to the cooled solution while stirring vigorously.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure methyl 4-bromothiophene-2-carboxylate.

Step 2: Synthesis of this compound (Vilsmeier-Haack Reaction)

-

Vilsmeier Reagent Preparation: In a separate flame-dried flask under a nitrogen atmosphere, prepare the Vilsmeier reagent by slowly adding phosphoryl chloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) with stirring.

-

Reaction with Thiophene Derivative: To the freshly prepared Vilsmeier reagent, add a solution of methyl 4-bromothiophene-2-carboxylate in DMF dropwise at 0°C.

-

Heating: After the addition is complete, warm the reaction mixture to room temperature and then heat to a moderate temperature (e.g., 50-60°C) for several hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC.

-

Hydrolysis: Upon completion, cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

-

Neutralization and Extraction: Neutralize the aqueous mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography to yield this compound.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound make it a valuable precursor for the synthesis of various biologically active molecules, particularly kinase inhibitors. Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Role as a Scaffold for Kinase Inhibitors

The 2-aminothiophene-3-carboxamide scaffold, which can be readily synthesized from precursors like the title compound, is a well-established core for the development of potent and selective kinase inhibitors. The formyl group of this compound can be converted to an amine, which can then be acylated or further functionalized to interact with key residues in the ATP-binding pocket of kinases. The bromine atom allows for the introduction of various aryl or heteroaryl groups via Suzuki or other cross-coupling reactions, enabling the exploration of the chemical space around the thiophene core to enhance potency and selectivity.

Caption: General scheme for the application of this compound in the synthesis of kinase inhibitors.

Precursor to Bioactive Molecules

Brominated thiophenes are versatile intermediates in the synthesis of numerous pharmaceuticals. For instance, related brominated thiophene derivatives are key intermediates in the synthesis of the SGLT2 inhibitor canagliflozin, used for the treatment of type 2 diabetes. While a direct link to a specific marketed drug for this compound is not prominently documented, its structural features strongly suggest its potential as a precursor for novel drug candidates in various therapeutic areas, including oncology, inflammation, and infectious diseases.

Analytical Characterization

The unambiguous identification and purity assessment of this compound are crucial for its use in synthesis. Standard analytical techniques are employed for its characterization.

Spectroscopic Data (Predicted)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the methyl ester protons (around 3.9 ppm), a singlet for the aldehyde proton (around 9.9 ppm), and a singlet for the thiophene ring proton (around 7.5-8.0 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for the carbonyl carbons of the ester and aldehyde, the carbon atoms of the thiophene ring (with the carbon attached to bromine showing a characteristic lower intensity), and the methyl carbon of the ester.

-

FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum would be characterized by strong carbonyl stretching vibrations for the ester (around 1720-1740 cm⁻¹) and the aldehyde (around 1680-1700 cm⁻¹). Other characteristic peaks would include C-H stretching and bending vibrations for the aromatic and methyl groups, and vibrations associated with the C-Br and C-S bonds.[8][9][10][11][12]

Analytical Workflow

References

- 1. This compound [cymitquimica.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. 648412-59-3|this compound|BLD Pharm [bldpharm.com]

- 4. Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 9. iosrjournals.org [iosrjournals.org]

- 10. journalwjarr.com [journalwjarr.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 4-bromo-5-formylthiophene-2-carboxylate

This guide provides a comprehensive technical overview of Methyl 4-bromo-5-formylthiophene-2-carboxylate, a versatile heterocyclic building block of significant interest to researchers and professionals in drug discovery and materials science. This document delves into its chemical structure, synthesis, physicochemical properties, and potential applications, offering expert insights into its utility in advanced scientific research.

Introduction: A Multifunctional Thiophene Derivative

This compound (CAS No. 648412-59-3) is a polysubstituted thiophene derivative featuring a unique combination of functional groups: a bromine atom, a formyl group, and a methyl ester.[1][2] This strategic arrangement of functionalities on the thiophene ring imparts a high degree of reactivity and synthetic versatility, making it a valuable intermediate in the synthesis of complex organic molecules.[3]

The thiophene core is a well-established pharmacophore in medicinal chemistry, known to be a bioisostere of the benzene ring and present in numerous approved drugs. The presence of the bromo, formyl, and ester groups provides orthogonal handles for a variety of chemical transformations, allowing for the construction of diverse molecular scaffolds.

Synthesis and Mechanism

The synthesis of this compound is most effectively achieved through a two-step process starting from commercially available materials. The key transformation is the regioselective formylation of a brominated thiophene precursor via the Vilsmeier-Haack reaction.

Step 1: Synthesis of the Precursor, Methyl 4-bromothiophene-2-carboxylate

The synthesis begins with the esterification of 4-bromothiophene-2-carboxylic acid. This is a standard procedure, typically carried out by reacting the carboxylic acid with methanol in the presence of a catalytic amount of strong acid, such as sulfuric acid, or by using a reagent like thionyl chloride.

Experimental Protocol: Esterification of 4-bromothiophene-2-carboxylic acid

-

To a solution of 4-bromothiophene-2-carboxylic acid (1.0 eq) in anhydrous methanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

The reaction mixture is then heated to reflux and stirred for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

-

The residue is dissolved in a suitable organic solvent, such as ethyl acetate, and washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield Methyl 4-bromothiophene-2-carboxylate as a crude product, which can be purified by column chromatography on silica gel.

Step 2: Vilsmeier-Haack Formylation

The introduction of the formyl group at the 5-position of the thiophene ring is accomplished through the Vilsmeier-Haack reaction.[4][5] This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).[6] The electron-donating effect of the sulfur atom in the thiophene ring directs the electrophilic substitution to the C5 position, which is activated by the ester group at C2 and sterically unhindered.

Reaction Mechanism: Vilsmeier-Haack Formylation

The mechanism involves the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. The electron-rich thiophene ring then attacks this electrophile, leading to the formation of a sigma complex. Subsequent elimination and hydrolysis during aqueous workup yield the desired aldehyde.

DOT Script for Vilsmeier-Haack Reaction Mechanism

Caption: Vilsmeier-Haack formylation of Methyl 4-bromothiophene-2-carboxylate.

Experimental Protocol: Synthesis of this compound

-

In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3.0 eq).

-

Cool the flask to 0 °C in an ice bath and add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise with vigorous stirring. The Vilsmeier reagent will form as a solid or viscous oil.

-

After stirring for 30 minutes at 0 °C, add a solution of Methyl 4-bromothiophene-2-carboxylate (1.0 eq) in anhydrous DMF dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until a basic pH is achieved.

-

Extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Physicochemical and Spectroscopic Properties

This compound is typically a solid at room temperature. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 648412-59-3 | [7] |

| Molecular Formula | C₇H₅BrO₃S | [3] |

| Molecular Weight | 249.08 g/mol | [7] |

| Appearance | Solid | - |

| Purity | ≥96% (commercially available) | [7] |

Spectroscopic Characterization (Predicted)

As of the date of this guide, detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on its chemical structure and data from analogous compounds, the following spectral characteristics are anticipated:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 9.8-10.0 (s, 1H, -CHO)

-

δ 7.8-8.0 (s, 1H, thiophene-H3)

-

δ 3.9-4.0 (s, 3H, -OCH₃)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ 180-185 (-CHO)

-

δ 160-165 (-COOCH₃)

-

δ 140-150 (thiophene quaternary carbons)

-

δ 125-135 (thiophene CH and C-Br)

-

δ 52-54 (-OCH₃)

-

-

IR (KBr, cm⁻¹):

-

~2820, 2720 (C-H stretch of aldehyde)

-

~1720-1730 (C=O stretch of ester)

-

~1670-1680 (C=O stretch of aldehyde)

-

-

Mass Spectrometry (EI):

-

M⁺ peak at m/z 248 and 250 (due to bromine isotopes)

-

Chemical Reactivity and Synthetic Applications

The trifunctional nature of this compound makes it a highly valuable and versatile building block in organic synthesis. The bromo, formyl, and ester groups can be selectively transformed to introduce further molecular complexity.

DOT Script for Synthetic Utility

References

- 1. researchgate.net [researchgate.net]

- 2. spectrabase.com [spectrabase.com]

- 3. 648412-59-3 | MFCD11100203 | this compound [aaronchem.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. ijpcbs.com [ijpcbs.com]

- 7. This compound [cymitquimica.com]

physical and chemical properties of Methyl 4-bromo-5-formylthiophene-2-carboxylate

An In-depth Technical Guide to Methyl 4-bromo-5-formylthiophene-2-carboxylate

Foreword: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of modern synthetic chemistry, the strategic design of molecular building blocks is paramount to the efficient discovery of novel therapeutics and advanced materials. Among these, heterocyclic compounds, particularly thiophene derivatives, have consistently demonstrated their value. This guide focuses on a uniquely functionalized scaffold: This compound . This molecule is not merely a static structure but a dynamic tool, engineered with three distinct and strategically positioned functional groups, offering a trifecta of reactive sites for complex molecular architecture.

This document is crafted for the discerning researcher, scientist, and drug development professional. It moves beyond a simple recitation of data, aiming to provide a deeper understanding of the compound's inherent chemical logic. We will explore its physical and chemical properties, delve into its reactivity, and provide field-proven protocols for its synthesis and characterization. The causality behind experimental choices is emphasized, reflecting a philosophy of self-validating and robust scientific methodology.

Core Molecular Identity and Physicochemical Profile

This compound (CAS No. 648412-59-3) is a polysubstituted thiophene derivative. Its utility in synthesis is derived from the orthogonal reactivity of its functional groups.[1] The core attributes of this compound are summarized below.

| Parameter | Value | Source(s) |

| IUPAC Name | methyl 4-bromo-5-formyl-2-thiophenecarboxylate | [2] |

| CAS Number | 648412-59-3 | [1][3] |

| Molecular Formula | C₇H₅BrO₃S | [1] |

| Molecular Weight | 249.08 g/mol | [3] |

| Melting Point | 95-97 °C | [2] |

| Appearance | Solid (Predicted) | N/A |

| InChI Key | ICGKCURLFHIUDC-UHFFFAOYSA-N | [1] |

Structural Analysis

The molecule's power lies in its architecture: a central thiophene ring, which is an electron-rich aromatic system, decorated with an electron-withdrawing formyl group, a versatile bromo substituent, and a methyl ester.[1] The specific arrangement—a 2,4,5-substitution pattern—creates a unique electronic and steric environment that dictates its reactivity.

-

Thiophene Core : Provides a stable aromatic scaffold and influences the reactivity of its substituents.

-

Methyl Ester Group (-COOCH₃) at C2 : An electron-withdrawing group that can be hydrolyzed, reduced, or converted to an amide.

-

Bromo Group (-Br) at C4 : A key functional handle for carbon-carbon bond formation via cross-coupling reactions (e.g., Suzuki, Stille, Heck), or for lithiation.[1]

-

Formyl Group (-CHO) at C5 : A versatile aldehyde that can undergo nucleophilic addition, oxidation, reduction, and condensation reactions.[1]

References

An In-depth Technical Guide to Methyl 4-bromo-5-formylthiophene-2-carboxylate: A Key Building Block in Modern Drug Discovery

Introduction

Methyl 4-bromo-5-formylthiophene-2-carboxylate, a polysubstituted thiophene derivative, has emerged as a molecule of significant interest for researchers, scientists, and professionals in drug development. Its strategic arrangement of functional groups—a reactive aldehyde, a versatile bromine atom, and an ester moiety—on the thiophene scaffold makes it a highly valuable intermediate for the synthesis of complex heterocyclic compounds. The thiophene ring itself is a privileged pharmacophore in medicinal chemistry, known for its diverse biological activities[1]. This guide provides a comprehensive overview of the core structural features, synthesis, reactivity, and applications of this key building block, with a particular focus on its role in the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

The foundational identity of this compound is defined by its unique substitution pattern on a thiophene ring. This arrangement dictates its reactivity and utility in synthetic chemistry.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];

} Caption: 2D Structure of this compound.

The molecule's IUPAC name is This compound , and its key identifiers are summarized in the table below[2][3][4].

| Property | Value |

| CAS Number | 648412-59-3 |

| Molecular Formula | C₇H₅BrO₃S |

| Molecular Weight | 249.08 g/mol |

| Appearance | Solid |

| Melting Point | 95-97 °C |

| InChI Key | ICGKCURLFHIUDC-UHFFFAOYSA-N |

The thiophene ring provides an aromatic, electron-rich core. The substituents exert significant electronic effects that define the molecule's reactivity:

-

Methyl Ester (-COOCH₃) at C2: An electron-withdrawing group that deactivates the ring towards electrophilic attack but can act as a directing group in certain reactions.

-

Bromine (-Br) at C4: A versatile handle for a wide range of cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the introduction of diverse molecular fragments. It is a deactivating, ortho-para directing group.

-

Formyl (-CHO) at C5: A strongly electron-withdrawing and deactivating group. The aldehyde functionality is a prime site for nucleophilic addition, condensation reactions, and oxidation or reduction.

Synthesis and Mechanistic Insights

The most logical and widely employed method for the synthesis of this compound is the Vilsmeier-Haack formylation of its precursor, Methyl 4-bromothiophene-2-carboxylate. This reaction is a powerful tool for formylating electron-rich aromatic and heteroaromatic compounds[5][6][7].

The Vilsmeier-Haack Reaction: A Causal Explanation

The reaction proceeds via the in-situ formation of the Vilsmeier reagent , a chloroiminium ion, from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid halide (commonly phosphorus oxychloride, POCl₃)[7]. This reagent is a moderately strong electrophile that can attack activated aromatic rings.

The choice of the Vilsmeier-Haack reaction is predicated on the electronic nature of the thiophene ring. The sulfur atom's lone pairs contribute to the aromatic system, making the ring electron-rich and thus a suitable nucleophile for this type of electrophilic aromatic substitution. The formylation is expected to occur at the C5 position, which is activated by the sulfur atom and is the most sterically accessible position adjacent to it.

dot graph "Vilsmeier_Haack_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", style="filled"]; edge [fontname="Arial"];

} Caption: Synthetic workflow for the Vilsmeier-Haack formylation.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a representative procedure based on established methodologies for the formylation of thiophene derivatives[5][8].

Materials:

-

Methyl 4-bromothiophene-2-carboxylate

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Ice

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF, ~3 equivalents) to 0 °C using an ice bath. Add phosphorus oxychloride (POCl₃, ~1.2 equivalents) dropwise with vigorous stirring. The causality here is critical: this exothermic reaction forms the electrophilic Vilsmeier reagent. Maintaining a low temperature prevents degradation of the reagent.

-

Reaction Mixture: Allow the Vilsmeier reagent mixture to stir at 0 °C for 30 minutes.

-

Substrate Addition: Dissolve Methyl 4-bromothiophene-2-carboxylate (1 equivalent) in a dry solvent such as DCM or DCE and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours, monitoring the reaction by Thin Layer Chromatography (TLC). The heating provides the necessary activation energy for the electrophilic attack on the somewhat deactivated thiophene ring.

-

Quenching and Workup: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. This step hydrolyzes the intermediate iminium salt to the final aldehyde and quenches any remaining reactive species.

-

Neutralization: Slowly neutralize the acidic aqueous mixture by adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).

-

Washing and Drying: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Spectroscopic Characterization

| Spectroscopic Data (Predicted) | |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) |

| Aldehyde Proton (-CHO) | ~9.8-10.0 (s, 1H) |

| Thiophene Proton (-CH=) | ~7.8-8.0 (s, 1H) |

| Methyl Ester Protons (-OCH₃) | ~3.9 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) |

| Aldehyde Carbonyl (-C HO) | ~185 |

| Ester Carbonyl (-C OOCH₃) | ~162 |

| Thiophene C2, C3, C4, C5 | ~125-150 (4 signals) |

| Methyl Ester Carbon (-OC H₃) | ~53 |

| IR Spectroscopy (cm⁻¹) | |

| Aldehyde C=O Stretch | ~1670-1690 |

| Ester C=O Stretch | ~1710-1730 |

| C-H Aromatic Stretch | ~3100 |

| Mass Spectrometry (EI) | m/z |

| Molecular Ion [M]⁺ | 248/250 (Characteristic bromine isotope pattern) |

Justification for Predictions:

-

¹H NMR: The aldehyde proton is highly deshielded and appears as a singlet far downfield. The single remaining proton on the thiophene ring will also be a singlet. The methyl ester protons will be a sharp singlet around 3.9 ppm.

-

¹³C NMR: The two carbonyl carbons (aldehyde and ester) will be distinct and downfield. Four signals are expected in the aromatic region for the four substituted carbons of the thiophene ring.

-

IR: The two carbonyl groups will show strong, distinct absorption bands. The aldehyde C=O stretch typically appears at a lower wavenumber than the ester C=O stretch.

-

MS: The presence of a single bromine atom will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive diagnostic feature.

Application in Drug Development: A P2Y₁₄ Receptor Antagonist Precursor

The primary driver for the synthesis of this compound is its utility as a key intermediate in the development of potent and selective antagonists for the P2Y₁₄ receptor. This receptor is a G-protein coupled receptor implicated in inflammatory processes, making it a promising therapeutic target for conditions such as Inflammatory Bowel Disease (IBD)[11].

A recent study highlights the use of this thiophene scaffold to develop a series of 4-amide-thiophene-2-carboxyl derivatives with subnanomolar antagonistic activity against the P2Y₁₄ receptor[11]. The synthetic strategy leverages the functional groups of this compound to build a more complex drug candidate.

dot graph "Drug_Synthesis_Pathway" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", style="filled"]; edge [fontname="Arial"];

} Caption: Plausible synthetic pathway from precursor to a P2Y14 antagonist.

While the full synthetic route to the final drug candidates is extensive, a key transformation involves converting the formyl group and the bromo group into other functionalities. For instance, the formyl group can be oxidized to a carboxylic acid, followed by a series of reactions including nitration, reduction to an amine, and subsequent amide coupling to build the final pharmacophore. The bromine atom, although not explicitly mentioned in the subsequent steps for the P2Y14 antagonists, offers a potential site for further diversification of the molecular scaffold through cross-coupling reactions in related synthetic endeavors.

Conclusion

This compound is more than just a complex organic molecule; it is a testament to the power of strategic functionalization in modern synthetic chemistry. Its structure is finely tuned for versatility, providing multiple reactive sites that allow chemists to construct elaborate molecular architectures. The well-established Vilsmeier-Haack reaction provides a reliable route to its synthesis, and its crucial role as a building block for potent P2Y₁₄ receptor antagonists underscores its importance in the ongoing quest for new treatments for inflammatory diseases. This guide has illuminated its core features, providing the foundational knowledge necessary for its effective utilization in research and development.

References

- 1. Methyl 4-bromo-3-methylthiophene-2-carboxylate | C7H7BrO2S | CID 59212115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. This compound | 648412-59-3 [sigmaaldrich.com]

- 4. This compound | 648412-59-3 [sigmaaldrich.com]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. scispace.com [scispace.com]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Methyl 4-bromo-5-formylthiophene-2-carboxylate

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with Methyl 4-bromo-5-formylthiophene-2-carboxylate. It delves into the core physicochemical properties, structural analysis, and synthetic utility of this versatile heterocyclic compound, providing field-proven insights and detailed experimental protocols.

Core Chemical Identity and Properties

This compound is a polysubstituted thiophene derivative that serves as a valuable building block in organic synthesis. Its unique arrangement of functional groups—a bromine atom, a formyl group, and a methyl ester—provides multiple reactive sites for constructing more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.

The fundamental properties of this compound are summarized below.

| Parameter | Value | Source(s) |

| Molecular Formula | C₇H₅BrO₃S | |

| Molecular Weight | 249.08 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonym(s) | 4-Bromo-5-formyl-2-thiophenecarboxylic acid methyl ester | |

| CAS Number | 648412-59-3 | [1] |

Structural and Reactivity Analysis

The chemical behavior of this compound is dictated by the interplay of its three distinct functional groups attached to the aromatic thiophene core. Understanding these features is critical for designing successful synthetic strategies.

-

Thiophene Core : The sulfur-containing aromatic ring provides the foundational scaffold. Its electron-rich nature influences the reactivity of the attached substituents.

-

Bromine Atom (C4 Position) : The bromine atom is an excellent leaving group, making this position a prime site for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a robust method for introducing aryl or heteroaryl substituents at this position.[2][3][4]

-

Formyl Group (C5 Position) : The aldehyde functionality is a versatile handle for a wide array of chemical transformations. It readily participates in nucleophilic additions, reductive aminations, and olefination reactions like the Wittig reaction, allowing for chain extension and the introduction of diverse functional groups.[5][6]

-

Methyl Ester Group (C2 Position) : The ester group is comparatively stable but can be hydrolyzed to the corresponding carboxylic acid, providing another point for modification, such as amide bond formation.

This multi-functionality allows for sequential, regioselective reactions, enabling chemists to build molecular complexity in a controlled manner.

Experimental Protocols: Synthetic Applications

The strategic positioning of the bromo and formyl groups allows for distinct and highly valuable synthetic transformations. Below are two authoritative protocols illustrating the compound's utility.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes a general, self-validating procedure for the C-C bond formation at the C4 position, leveraging the reactivity of the bromo substituent. The choice of a palladium catalyst, a base, and a solvent system containing water is crucial for the catalytic cycle to proceed efficiently.[3]

Objective: To couple an arylboronic acid with this compound.

Methodology:

-

Reaction Setup: In an oven-dried Schlenk flask under an inert argon atmosphere, combine this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) to the flask.

-

Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 6:1 v/v). The presence of water is often critical for the transmetalation step of the Suzuki reaction.[3]

-

Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously overnight (approximately 12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired coupled product.

Wittig Olefination

This protocol details the conversion of the formyl group into an alkene, a fundamental transformation for extending carbon chains.[5][6] The Wittig reaction utilizes a phosphorus ylide to react with the aldehyde.[6]

Objective: To convert the aldehyde of this compound into a disubstituted alkene.

Methodology:

-

Ylide Generation:

-

In an oven-dried, two-necked round-bottom flask under an inert atmosphere, suspend the appropriate triphenylphosphonium salt (1.1 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to -78 °C in a dry ice/acetone bath.

-

Add a strong base, such as n-butyllithium (n-BuLi), dropwise until the characteristic color of the ylide appears (often orange, red, or deep yellow). Stir for 1 hour at this temperature.

-

-

Aldehyde Addition:

-

Dissolve this compound (1.0 eq) in anhydrous THF.

-

Add this solution dropwise to the cold ylide solution.

-

-

Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor for the consumption of the aldehyde by TLC.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. The major byproduct, triphenylphosphine oxide, is often difficult to remove completely. Purification is typically achieved via column chromatography.

Compound Characterization Workflow

Confirmation of the structure and purity of the starting material and subsequent products is paramount. A standard workflow involves a combination of spectroscopic and analytical techniques.[7][8][9]

Caption: Standard workflow for the characterization of a synthesized thiophene derivative.

References

- 1. This compound [cymitquimica.com]

- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Synthesis and characterization of novel substituted thiophene derivatives and discovery of their carbonic anhydrase and acetylcholinesterase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journalwjarr.com [journalwjarr.com]

An In-Depth Technical Guide to Methyl 4-bromo-5-formylthiophene-2-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Abstract

Methyl 4-bromo-5-formylthiophene-2-carboxylate is a highly functionalized thiophene derivative that has emerged as a valuable and versatile building block in organic synthesis. Its unique trifunctional nature, featuring a bromine atom, a formyl group, and a methyl ester on a thiophene scaffold, provides multiple reactive sites for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and notable applications of this key intermediate, with a particular focus on its utility for researchers, scientists, and professionals in the field of drug development. The strategic positioning of its functional groups makes it an ideal precursor for the synthesis of various heterocyclic compounds, including thieno[3,2-d]pyrimidines, which are recognized for their significant therapeutic potential.

Introduction: The Strategic Importance of a Multifunctional Thiophene Building Block

The thiophene ring is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs and clinical candidates. Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, allows for favorable interactions with biological targets. The strategic functionalization of the thiophene core is therefore a critical aspect of modern drug design. This compound (Figure 1) is a prime example of a highly valuable, multi-functionalized building block that offers synthetic chemists a powerful tool for the elaboration of novel chemical entities.

The simultaneous presence of a nucleophilic center (the formyl group), an electrophilic center (the carbon bearing the bromine atom, suitable for cross-coupling reactions), and a modifiable ester group allows for a diverse range of chemical transformations. This guide will delve into the synthetic pathways to access this compound, its key chemical characteristics, and its application in the synthesis of biologically active molecules, particularly thieno[3,2-d]pyrimidines, a class of compounds with demonstrated activity as kinase inhibitors.

Figure 1: Structure of this compound

Caption: Key identifiers and physical properties of this compound.

Synthesis of this compound: A Plausible Multi-step Approach

The proposed multi-step synthesis would likely begin with a commercially available, appropriately substituted thiophene and proceed through a series of reactions including formylation, bromination, and esterification, or a variation thereof. The order of these steps is crucial for achieving the desired substitution pattern.

Proposed Synthetic Pathway

A logical approach would involve the formylation of a brominated thiophene ester or the bromination of a formylated thiophene ester. Given the directing effects of the substituents on the thiophene ring, a plausible pathway is outlined below. This proposed pathway is based on the synthesis of a similar molecule and represents a viable, logical approach for a skilled synthetic chemist.[1][2]

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical procedure based on the synthesis of analogous compounds and should be optimized by the end-user.[1][2]

Step 1: Bromination of Methyl thiophene-2-carboxylate

-

To a solution of Methyl thiophene-2-carboxylate in a suitable solvent (e.g., acetic acid or a chlorinated solvent), add N-bromosuccinimide (NBS) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC or GC-MS.

-

Upon completion, quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to yield Methyl 4-bromothiophene-2-carboxylate.

Step 2: Vilsmeier-Haack Formylation of Methyl 4-bromothiophene-2-carboxylate

-

In a flame-dried, three-necked flask under an inert atmosphere, cool a solution of phosphorus oxychloride (POCl₃) in anhydrous N,N-dimethylformamide (DMF).

-

To this cooled solution, add a solution of Methyl 4-bromothiophene-2-carboxylate in anhydrous DMF dropwise, maintaining a low temperature.

-

Allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours, monitoring by TLC.

-

Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by recrystallization or column chromatography to afford this compound.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups. This allows for a wide range of selective transformations, making it a powerful intermediate in the synthesis of more complex molecules.

-

The Formyl Group: The aldehyde functionality is a versatile handle for various reactions, including reductive amination to introduce substituted amino groups, Wittig reactions to form alkenes, and condensation reactions to build larger heterocyclic systems.

-

The Bromo Group: The bromine atom is an excellent leaving group for transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This enables the introduction of a wide variety of aryl, heteroaryl, and alkynyl substituents at the 4-position of the thiophene ring.

-

The Methyl Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters with different alkyl groups, or other carboxylic acid derivatives. It can also be reduced to the corresponding alcohol.

Caption: Reactivity map of this compound.

Applications in the Synthesis of Bioactive Molecules: A Gateway to Thieno[3,2-d]pyrimidines

A significant application of this compound lies in its potential as a precursor for the synthesis of thieno[3,2-d]pyrimidines. This class of fused heterocyclic compounds is of great interest in medicinal chemistry due to its wide range of biological activities, including acting as kinase inhibitors, which are crucial in cancer therapy.

The synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones often proceeds from 3-aminothiophene-2-carboxylate derivatives.[3] this compound can be envisioned as a key starting material for the synthesis of these precursors. The formyl group can be converted to an amino group through a series of well-established transformations, such as oximation followed by reduction. The resulting methyl 3-amino-4-bromothiophene-2-carboxylate can then undergo cyclization with various one-carbon synthons to form the desired thieno[3,2-d]pyrimidine core. The bromine atom at the 4-position can be retained for further diversification or can be involved in subsequent cross-coupling reactions to introduce additional substituents, allowing for the fine-tuning of the biological activity of the final compounds.

Derivatives of thieno[3,2-d]pyrimidine have been synthesized and evaluated as potent FMS kinase inhibitors, highlighting their potential in the development of anti-tumor agents.[4]

Conclusion

This compound is a strategically designed and highly valuable building block for organic synthesis. Its trifunctional nature provides a wealth of opportunities for the construction of complex and diverse molecular scaffolds. While a specific, published synthesis protocol remains to be widely disseminated, a plausible and robust synthetic route can be devised based on established thiophene chemistry. The true power of this intermediate lies in its potential as a precursor to biologically active molecules, most notably the thieno[3,2-d]pyrimidine class of compounds, which have shown significant promise in the field of drug discovery. As the demand for novel and effective therapeutics continues to grow, the utility of such versatile and strategically functionalized building blocks will undoubtedly increase, making this compound a compound of significant interest for the foreseeable future.

References

- 1. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Strategic Synthesis of Methyl 4-bromo-5-formylthiophene-2-carboxylate

An In-depth Analysis of Starting Materials and Synthetic Strategy for a Key Pharmaceutical Intermediate

Abstract

Methyl 4-bromo-5-formylthiophene-2-carboxylate is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its strategic value lies in the orthogonal reactivity of its substituent groups—an ester, a bromine atom, and a formyl group—which serve as versatile handles for molecular elaboration in drug discovery. This guide provides a detailed examination of the primary synthetic pathway to this target molecule, focusing on the critical selection of starting materials and the mechanistic underpinnings of the key transformation. We will dissect the retrosynthesis, detail the properties of the principal starting material, and provide a field-proven experimental protocol for the Vilsmeier-Haack formylation, the cornerstone of this synthesis.

Introduction: The Strategic Importance of a Multifunctional Building Block

Substituted thiophenes are privileged scaffolds in numerous pharmaceutically active molecules. The title compound, this compound, is a particularly valuable building block. The electron-withdrawing ester and formyl groups activate the thiophene ring for certain reactions while deactivating it for others, and the bromine atom at the C4 position is a prime handle for cross-coupling reactions (e.g., Suzuki, Stille), allowing for the introduction of diverse molecular fragments. The aldehyde at C5 provides a reactive site for condensations, reductive aminations, and Wittig-type reactions. Understanding the most efficient and reliable route to its synthesis is therefore paramount for research and development professionals aiming to leverage its synthetic potential.

Core Synthetic Strategy: A Retrosynthetic Approach

The most logical and industrially scalable approach to synthesizing the target molecule involves a late-stage formylation. The Vilsmeier-Haack reaction is the method of choice for introducing a formyl group onto an electron-rich heterocyclic system like thiophene.[1][2][3] This leads to a straightforward retrosynthetic disconnection, as illustrated below.

Caption: Retrosynthetic analysis of the target molecule.

This analysis identifies Methyl 4-bromothiophene-2-carboxylate as the pivotal starting material for the final synthetic step. The synthesis of this precursor, typically achieved through the esterification of 4-bromothiophene-2-carboxylic acid, is also a well-established process.[4][5]

Profile of the Primary Starting Material: Methyl 4-bromothiophene-2-carboxylate

The success of the synthesis hinges on the quality and reactivity of this key intermediate. Its properties are summarized below.

| Property | Value | Source |

| CAS Number | 62224-16-2 | [4][5] |

| Molecular Formula | C₆H₅BrO₂S | [4][5] |

| Molecular Weight | 221.07 g/mol | [4][5] |

| Appearance | Colorless to light yellow oil/liquid | [4] |

| Boiling Point | ~255 °C | [4][5] |

| Density | ~1.662 g/cm³ | [4] |

This starting material is commercially available from various suppliers. However, for large-scale campaigns or when custom synthesis is required, it can be reliably prepared from 4-bromothiophene-2-carboxylic acid using standard esterification conditions, such as refluxing in methanol with a catalytic amount of sulfuric acid or using thionyl chloride in methanol at cooler temperatures.[4][5]

The Key Transformation: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a robust and highly regioselective method for the formylation of electron-rich aromatic compounds.[3] The reaction proceeds via an electrophilic aromatic substitution mechanism.

Reaction Mechanism

The process involves two primary stages:

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to generate the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[1]

-

Electrophilic Attack and Hydrolysis: The electron-rich C5 position of the Methyl 4-bromothiophene-2-carboxylate attacks the Vilsmeier reagent. The resulting iminium salt intermediate is stable until it is hydrolyzed during aqueous workup to yield the final aldehyde product.[1]

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reliability and high yield. Every step is included to ensure reproducibility.

Experimental Workflow Overview

Caption: Step-by-step experimental workflow diagram.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |

| Methyl 4-bromothiophene-2-carboxylate | C₆H₅BrO₂S | 221.07 | 10.0 | 2.21 g | 1.0 |

| Phosphorus Oxychloride | POCl₃ | 153.33 | 12.0 | 1.1 mL | 1.2 |

| N,N-Dimethylformamide | C₃H₇NO | 73.09 | 30.0 | 20 mL (solvent) | 3.0 (reagent) |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 50 mL | - |

| Saturated NaHCO₃ solution | - | - | - | ~100 mL | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~150 mL | - |

| Brine | - | - | - | ~50 mL | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | ~5 g | - |

Step-by-Step Methodology

-

Vilsmeier Reagent Preparation: To a dry 100 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add N,N-Dimethylformamide (20 mL). Cool the flask to 0 °C in an ice-water bath.

-

Slowly add phosphorus oxychloride (1.1 mL, 12.0 mmol) dropwise to the stirred DMF over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.[1]

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. A thick, white precipitate of the Vilsmeier reagent may form.

-

Reaction: Dissolve Methyl 4-bromothiophene-2-carboxylate (2.21 g, 10.0 mmol) in dichloromethane (10 mL) and add it dropwise to the Vilsmeier reagent mixture at 0 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography). For less reactive substrates, gentle heating to 40-50 °C may be required.

-

Workup and Quenching: After the reaction is complete, carefully pour the mixture into a beaker containing 150 g of crushed ice with vigorous stirring.

-

Neutralize the acidic solution by slowly adding saturated sodium bicarbonate (NaHCO₃) solution until gas evolution ceases and the pH is ~7-8.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).[6]

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure this compound.[4] The product is a solid with a melting point of 95-97 °C.

Safety and Handling Considerations

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

N,N-Dimethylformamide (DMF): A potential irritant and teratogen. Avoid inhalation and skin contact.

-

Dichloromethane (DCM): A volatile solvent and suspected carcinogen. Use with adequate ventilation.

Conclusion

The synthesis of this compound is most effectively achieved through the Vilsmeier-Haack formylation of its direct precursor, Methyl 4-bromothiophene-2-carboxylate. This starting material is readily accessible either commercially or via a straightforward esterification. The detailed protocol provided herein offers a robust and reliable pathway for researchers, scientists, and drug development professionals to access this versatile and high-value chemical building block, enabling further exploration in the synthesis of novel therapeutic agents and functional materials.

References

A Technical Guide to Methyl 4-bromo-5-formylthiophene-2-carboxylate: Synthesis, Reactivity, and Application in Kinase Inhibitor Scaffolds

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

Methyl 4-bromo-5-formylthiophene-2-carboxylate is a polysubstituted thiophene derivative that has emerged as a valuable and versatile intermediate in medicinal chemistry. Its strategic placement of three distinct functional groups—a methyl ester, a bromine atom, and a formyl (aldehyde) group—on the thiophene core makes it an ideal scaffold for the construction of complex molecular architectures. The thiophene ring itself is a well-established "privileged scaffold" in drug discovery, known for its ability to mimic phenyl rings while offering unique electronic properties and metabolic profiles. This guide provides a comprehensive overview of the nomenclature, synthesis, properties, and reactivity of this key building block, with a specific focus on its application in the development of potent kinase inhibitors.

Nomenclature and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The compound is systematically named according to IUPAC nomenclature, ensuring universal recognition.

-

IUPAC Name: this compound

-

CAS Number: 648412-59-3

-

Molecular Formula: C₇H₅BrO₃S

-

Molecular Weight: 249.08 g/mol

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| IUPAC Name | This compound | Internal |

| CAS Number | 648412-59-3 | [1] |

| Molecular Formula | C₇H₅BrO₃S | Internal |

| Molecular Weight | 249.08 | [2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 95-97 °C | [2] |

Synthesis and Mechanistic Insights

The most efficient and widely adopted method for the synthesis of this compound is the Vilsmeier-Haack formylation of its precursor, methyl 4-bromothiophene-2-carboxylate. This reaction is a classic and powerful method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃).

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, often referred to as the Vilsmeier reagent. This species is the active formylating agent.

-

Electrophilic Aromatic Substitution: The electron-rich thiophene ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. The substitution occurs preferentially at the C5 position, which is activated by the sulfur atom and sterically accessible. The ester at C2 and the bromine at C4 are deactivating groups, directing the substitution to the only available C-H bond at the C5 position.

-

Hydrolysis: The resulting iminium salt intermediate is stable until aqueous workup. The addition of water hydrolyzes the iminium salt to yield the final aldehyde product.

This choice of reaction is experientially sound because it is a high-yielding, regioselective, and scalable method for the formylation of thiophenes that might be sensitive to harsher conditions.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of this compound, as detailed in patent literature describing the synthesis of kinase inhibitors.[3]

Starting Material: Methyl 4-bromothiophene-2-carboxylate Reagents: Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

-

Reagent Preparation: To a solution of N,N-dimethylformamide (1.5 equivalents) in 1,2-dichloroethane, phosphorus oxychloride (1.5 equivalents) is added dropwise at 0 °C. The mixture is stirred for 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.

-

Addition of Starting Material: A solution of methyl 4-bromothiophene-2-carboxylate (1.0 equivalent) in 1,2-dichloroethane is added to the prepared Vilsmeier reagent at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and then heated to 80 °C for 2 hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or LC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and poured carefully into a stirred mixture of ice and water.

-

Neutralization and Extraction: The aqueous mixture is neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate. The product is then extracted with an organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to afford this compound as a solid.

Caption: Synthetic workflow for this compound.

Characterization and Validation

Validation of the final product's structure and purity is critical. The following data, consistent with that reported in the literature, confirms the identity of this compound.[3]

-

¹H NMR (400 MHz, CDCl₃): δ 10.11 (s, 1H, -CHO), 8.11 (s, 1H, thiophene-H), 3.94 (s, 3H, -OCH₃).

-

Expert Interpretation: The singlet at 10.11 ppm is characteristic of an aldehyde proton. The singlet at 8.11 ppm corresponds to the lone proton on the thiophene ring at the C3 position. The singlet at 3.94 ppm confirms the presence of the methyl ester group.

-

-

Mass Spectrometry (MS): m/z 250 [M+H]⁺.

-

Expert Interpretation: The observed mass-to-charge ratio corresponds to the protonated molecule, confirming the molecular weight of the product.

-

Chemical Reactivity and Application in Drug Discovery

The synthetic utility of this compound stems from the orthogonal reactivity of its three functional groups. This allows for selective, stepwise modifications, making it a powerful intermediate for building complex molecules.

-

Formyl Group (-CHO): The aldehyde is a versatile handle for reactions such as reductive amination, Wittig reactions, and condensations to form new carbon-carbon and carbon-nitrogen bonds.

-

Bromo Group (-Br): The bromine atom is ideally suited for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, enabling the introduction of various aryl, heteroaryl, or alkyl groups.

-

Methyl Ester (-COOCH₃): The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another point for diversification.

Case Study: Synthesis of Thieno[3,2-d]pyrimidine Checkpoint Kinase 1 (Chk1) Inhibitors

A significant application of this compound is as a key intermediate in the synthesis of thieno[3,2-d]pyrimidine-6-carboxamides, a class of potent and selective inhibitors of Checkpoint Kinase 1 (Chk1).[3] Chk1 is a critical signal-transducing kinase involved in DNA damage response, and its inhibition is a promising strategy in cancer therapy.

The synthesis of the thieno[3,2-d]pyrimidine core is achieved through a condensation reaction between this compound and an appropriate amino-substituted heterocycle, followed by cyclization.

Experimental Protocol: Synthesis of a Thienopyrimidine Intermediate

The following protocol illustrates the conversion of the title compound into a key bicyclic intermediate.[3]

Starting Materials: this compound, 3-amino-1H-pyrazole-4-carbonitrile Reagents: p-Toluenesulfonic acid (p-TsOH) Solvent: Toluene

Step-by-Step Procedure:

-

Reaction Setup: A mixture of this compound (1.0 equivalent), 3-amino-1H-pyrazole-4-carbonitrile (1.0 equivalent), and p-toluenesulfonic acid (0.1 equivalents) in toluene is prepared in a flask equipped with a Dean-Stark apparatus.

-

Condensation and Cyclization: The mixture is heated to reflux for 16 hours. The Dean-Stark trap is used to azeotropically remove the water formed during the initial imine formation and subsequent cyclization, driving the reaction to completion.

-

Workup and Isolation: The reaction mixture is cooled to room temperature, resulting in the precipitation of the product. The solid is collected by filtration, washed with toluene, and dried under vacuum to yield the 6-bromo-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile intermediate.

This intermediate serves as the core scaffold, where the bromine atom at the 6-position can be further functionalized via Suzuki coupling to introduce diverse side chains, leading to the discovery of potent Chk1 inhibitors like GSK2256294.[3][4]

Caption: Application in the synthesis of thieno[3,2-d]pyrimidine kinase inhibitors.

Conclusion

This compound is a high-value synthetic intermediate whose utility is firmly established in the field of drug discovery. Its straightforward, regioselective synthesis via the Vilsmeier-Haack reaction and the orthogonal reactivity of its functional groups provide a robust platform for the generation of diverse and complex molecules. The successful application of this building block in the synthesis of advanced Chk1 kinase inhibitors underscores its importance for researchers and scientists in pharmaceutical development. As the demand for novel heterocyclic scaffolds continues, the strategic value of well-designed intermediates like this compound will undoubtedly increase.

References

Methodological & Application

The Strategic Utility of Methyl 4-bromo-5-formylthiophene-2-carboxylate in the Synthesis of Pharmaceutical Scaffolds

Introduction: A Versatile Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry, the thiophene ring stands as a "privileged pharmacophore," a structural motif consistently found in a multitude of approved drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone in the design of novel therapeutics. Within this important class of heterocycles, Methyl 4-bromo-5-formylthiophene-2-carboxylate emerges as a highly versatile and strategically functionalized starting material for the synthesis of complex pharmaceutical intermediates. This trifunctionalized scaffold, possessing an ester, an aldehyde, and a bromine atom, offers orthogonal reactivity, allowing for a stepwise and controlled elaboration into diverse and potent bioactive molecules, including kinase inhibitors and anti-inflammatory agents.[3][4]

This technical guide delves into the practical applications of this compound in pharmaceutical synthesis. We will explore its use in constructing key heterocyclic systems, providing detailed, field-proven protocols and explaining the chemical principles that underpin these transformations.

Physicochemical Properties and Handling

A thorough understanding of the starting material is paramount for successful and safe synthesis.

| Property | Value | Reference |

| CAS Number | 648412-59-3 | [5] |

| Molecular Formula | C₇H₅BrO₃S | [5] |

| Molecular Weight | 249.08 g/mol | [5] |

| Appearance | Off-white to yellow crystalline powder | - |

| Melting Point | 95-97 °C | - |

Safety and Handling: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Application I: Synthesis of Thieno[3,2-b]pyridine Scaffolds as Kinase Inhibitors

The thieno[3,2-b]pyridine core is a prominent scaffold in the development of kinase inhibitors, which are a major class of anti-cancer drugs.[3][6] The strategic placement of functional groups on this fused heterocyclic system allows for precise interactions with the ATP-binding site of various kinases. This compound is an ideal precursor for constructing this scaffold via a Friedländer-type annulation, a classic method for quinoline and related heterocyclic synthesis.

Scientific Rationale and Workflow

The aldehyde group of this compound can react with an active methylene compound, such as a ketone with an α-methylene group, in the presence of a base. This condensation is followed by an intramolecular cyclization and dehydration to form the fused pyridine ring. The bromine atom and the methyl ester remain intact, providing handles for further diversification, for instance, through Suzuki coupling to introduce aryl moieties that can occupy other pockets of the kinase active site.[3][6]

Detailed Experimental Protocol: Friedländer Annulation

This protocol describes the synthesis of a model Ethyl 7-bromo-5-hydroxy-6-methylthieno[3,2-b]pyridine-2-carboxylate, a key intermediate for further functionalization.

Materials:

-

This compound

-

Ethyl acetoacetate

-

Piperidine

-

Ethanol (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous ethanol, add ethyl acetoacetate (1.2 eq).

-

Add a catalytic amount of piperidine (0.1 eq) to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired thieno[3,2-b]pyridine derivative.

Expected Outcome:

This reaction typically proceeds in good yield (60-80%) to provide the cyclized product. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application II: Gewald Synthesis of 2-Aminothiophenes as Precursors for Thieno[2,3-d]pyrimidines

The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes.[7][8] These compounds are crucial intermediates for the synthesis of various fused heterocyclic systems, including thieno[2,3-d]pyrimidines, which are known to exhibit a wide range of biological activities, including as PI3K inhibitors for cancer therapy.[4][9]

Scientific Rationale and Workflow

In this application, the aldehyde functionality of this compound serves as the carbonyl component in the Gewald reaction. It reacts with an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base. The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to yield a highly substituted 2-aminothiophene. This product can then be further cyclized, for instance with formamide, to generate the thieno[2,3-d]pyrimidine core.

Detailed Experimental Protocol: Gewald Reaction

This protocol outlines the synthesis of a key 2-aminothiophene intermediate.

Materials:

-

This compound

-

Malononitrile

-

Elemental sulfur

-

Morpholine

-

Ethanol

-

Ice-water bath

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, suspend this compound (1.0 eq), malononitrile (1.1 eq), and elemental sulfur (1.1 eq) in ethanol.

-

Cool the mixture in an ice-water bath and add morpholine (2.0 eq) dropwise with stirring.

-

After the addition is complete, continue stirring at room temperature for 1-2 hours, then gently heat the mixture to 50-60 °C for 2-4 hours, monitoring by TLC.

-

A precipitate should form upon cooling the reaction mixture to room temperature.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the 2-aminothiophene derivative.

Expected Outcome:

The Gewald reaction is often high-yielding (70-90%). The product can be further purified by recrystallization if necessary. Characterization by IR spectroscopy should show the characteristic N-H and C≡N stretching frequencies. ¹H NMR, ¹³C NMR, and mass spectrometry will confirm the structure.

Conclusion

This compound is a powerful and versatile building block in pharmaceutical synthesis. Its trifunctional nature allows for the efficient construction of complex and medicinally relevant heterocyclic scaffolds such as thieno[b]pyridines and 2-aminothiophenes. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage the synthetic potential of this valuable intermediate in the quest for novel therapeutics. The orthogonal reactivity of the ester, aldehyde, and bromo groups opens up a vast chemical space for the generation of diverse compound libraries for high-throughput screening and lead optimization.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [cymitquimica.com]

- 6. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Gewald Reaction [organic-chemistry.org]

- 9. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Methyl 4-bromo-5-formylthiophene-2-carboxylate in Material Science

A Versatile Thiophene Building Block for Advanced Functional Materials

Introduction: The Potential of a Multifunctional Thiophene Derivative